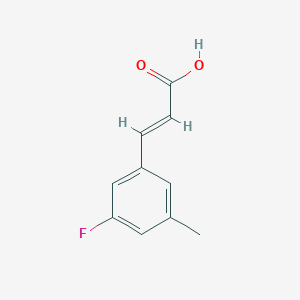

3-Fluoro-5-methylcinnamic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-fluoro-5-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGAHYZRMKKCRV-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Methylcinnamic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthetic routes to 3-fluoro-5-methylcinnamic acid primarily involve the formation of the α,β-unsaturated carboxylic acid moiety from a corresponding benzaldehyde (B42025) derivative. These methods offer efficient ways to construct the target molecule in a limited number of steps.

Knoevenagel Condensation Strategies using Fluorinated Benzaldehydes

The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net It involves the reaction of an active methylene (B1212753) compound, such as malonic acid, with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgbepls.com For the synthesis of this compound, the logical precursor is 3-fluoro-5-methylbenzaldehyde (B64179).

The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org A subsequent decarboxylation occurs when malonic acid is used, leading to the desired cinnamic acid derivative. organic-chemistry.org The choice of base is crucial, with weak bases like amines (e.g., piperidine (B6355638), pyridine) and their salts being commonly employed to avoid self-condensation of the aldehyde. wikipedia.orgrsc.org

A typical procedure would involve heating a mixture of 3-fluoro-5-methylbenzaldehyde and malonic acid in the presence of a catalyst system like pyridine (B92270) and a small amount of piperidine. rsc.orgresearchgate.net Greener alternatives to the traditional pyridine/piperidine system have been explored, including the use of aliphatic tertiary amines like triethylamine (B128534) in toluene, or even catalyst-free and water-mediated conditions under elevated temperatures. rsc.orgtandfonline.com

Table 1: Key Parameters in Knoevenagel Condensation for Cinnamic Acid Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Aldehyde | 3-Fluoro-5-methylbenzaldehyde | The foundational building block containing the desired substitution pattern. |

| Active Methylene Compound | Malonic Acid | Reacts with the aldehyde to form the carbon-carbon double bond and carboxylic acid functionality. |

| Catalyst | Piperidine, Pyridine, Triethylamine, Ammonium (B1175870) Salts | A weak base is essential to facilitate the reaction without promoting unwanted side reactions. wikipedia.orgrsc.org |

| Solvent | Toluene, Ethanol, Water, or Solvent-free | The reaction medium can be tailored for efficiency and environmental considerations. rsc.org |

| Temperature | Elevated temperatures (reflux) | Generally required to drive the condensation and subsequent decarboxylation to completion. |

Organometallic Catalyzed Reactions (e.g., Pd/C-catalyzed hydrocarboxylation of alkynes)

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of cinnamic acids. One such method is the hydrocarboxylation of alkynes. This reaction involves the addition of a hydrogen atom and a carboxylic acid group across a carbon-carbon triple bond. For the synthesis of this compound, the corresponding alkyne precursor would be 1-ethynyl-3-fluoro-5-methylbenzene.

Recent advancements have demonstrated the use of heterogeneous catalysts like palladium on carbon (Pd/C) for this transformation. These reactions can utilize various sources for the carboxyl group, including carbon monoxide (CO) gas or solid CO precursors. The regioselectivity of the addition is a critical aspect of this methodology.

While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general applicability of Pd/C-catalyzed hydrocarboxylation to a range of substituted phenylacetylenes suggests its potential for this target molecule. The reaction conditions would need to be optimized to ensure the desired regioselectivity and yield.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to the Knoevenagel condensation for the synthesis of cinnamic acid derivatives. researchgate.netfrontiersin.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net

In the context of synthesizing this compound, a mixture of 3-fluoro-5-methylbenzaldehyde, malonic acid, and a catalyst can be subjected to microwave irradiation. frontiersin.org Solvent-free conditions or the use of high-boiling, microwave-compatible solvents like dimethylformamide (DMF) are often employed. researchgate.netfrontiersin.org The rapid and efficient heating provided by microwaves can lead to higher throughput and cleaner reaction profiles compared to conventional heating methods. frontiersin.org

For instance, a general procedure for the microwave-assisted synthesis of phenolic acids involves mixing the corresponding aldehyde with malonic acid and piperidine in DMF, followed by irradiation at a constant power until a target temperature is reached and maintained for a specific duration. frontiersin.org This approach offers a reproducible and efficient route to cinnamic acids and could be readily adapted for the synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes researchgate.net |

| Energy Input | Conduction/Convection | Direct interaction with molecules |

| Temperature Control | Less precise | More precise |

| Yields | Often lower to moderate | Often higher frontiersin.org |

| Side Reactions | More prevalent | Often reduced frontiersin.org |

Ionic Liquid-Mediated Reaction Systems

Ionic liquids, which are salts with low melting points, have gained attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. researchgate.net They have been successfully employed in the Knoevenagel condensation to produce cinnamic acids. google.com

For the synthesis of fluorinated cinnamic acids, an ionic liquid such as 1-butyl-3-methylimidazolium tosylate can serve as both the solvent and a promoter of the reaction. google.com A patented method describes the preparation of p-fluorocinnamic acid by reacting p-fluorobenzaldehyde with malonic acid in an ionic liquid with ammonium acetate (B1210297) as a catalyst. google.com This process is reported to be simple, high-yielding, and environmentally friendly, with the ionic liquid and catalyst being recyclable. google.com

This methodology could be directly applied to the synthesis of this compound by substituting p-fluorobenzaldehyde with 3-fluoro-5-methylbenzaldehyde. The reaction is typically carried out by heating the reactants in the ionic liquid, followed by precipitation of the product upon addition of an aqueous solution. google.com

Synthesis of Related Fluoro-Substituted Cinnamic Acid Derivatives

The synthetic strategies discussed can be extended to produce a variety of fluoro-substituted cinnamic acid derivatives, including those with fluorine substitution at the α-position of the side chain.

Preparation of α-Fluoro Cinnamic Acid Analogues

The synthesis of α-fluorocinnamic acids introduces a fluorine atom at the carbon adjacent to the carboxylic acid group. This structural modification can significantly impact the biological activity and chemical properties of the molecule. Various methods have been developed for the preparation of these compounds.

One approach involves the Horner-Wadsworth-Emmons olefination of an aldehyde with a fluorinated phosphonate (B1237965) reagent, such as triethyl fluorophosphonoacetate. nih.gov This reaction allows for the stereoselective formation of the α-fluoro-α,β-unsaturated ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Another strategy is the Cu-catalyzed carboxylation of gem-difluoroalkenes with CO2. beilstein-journals.org This method yields α-fluoromethyl cinnamates, which can be valuable precursors to α-fluorocinnamic acids. Additionally, Ag-catalyzed decarboxylative fluorination of malonic acid derivatives provides a route to α-fluorocarboxylic acids. organic-chemistry.org These methods highlight the diverse synthetic tools available for accessing this important class of fluorinated cinnamic acid analogues.

Routes to Di- and Tri-substituted Fluoro Cinnamic Acids

The synthesis of di- and tri-substituted fluoro cinnamic acids involves several strategic approaches, often building upon established methods for cinnamic acid synthesis with modifications to accommodate the specific requirements of halogenation. These methods are crucial for creating a diverse range of compounds for various research applications.

One notable approach for preparing α,β-difluoro cinnamic acid analogues is a multi-step process starting with a Horner-Emmons fluoroolefination of an aryl aldehyde. nih.gov This reaction is followed by the introduction of a second fluorine atom through an "FBr" addition, providing an original pathway to 1-alkyl-2-aryl-1,2-difluoroethenes. nih.gov This sequence demonstrates a viable route to side-chain di-fluorinated cinnamic acid structures.

Other established methods for synthesizing polyhalogen-substituted cinnamic acids include variations of classical organic reactions. For instance, the reaction of a di-substituted benzaldehyde, such as 2,4-difluorobenzaldehyde, with acetic anhydride (B1165640) at elevated temperatures can yield the corresponding di-substituted cinnamic acid. google.com Another significant strategy is the Heck coupling reaction, where a di-substituted aryl halide is coupled with an acrylic acid derivative in the presence of a palladium catalyst. google.com This method offers a versatile route to various substituted cinnamic acids, although yields can be variable.

The table below summarizes key synthetic routes to di-substituted fluoro cinnamic acids.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Type of Product | Reference |

| Horner-Emmons Fluoroolefination & Halogenation | Aryl aldehyde, Triethyl flourophosphonoacetate, "FBr" | DIBAL-H, MnO2 | α,β-Difluoro cinnamic acid analogue | nih.gov |

| Perkin-type Reaction | 2,4-Difluorobenzaldehyde, Acetic anhydride | Base catalyst | 2,4-Difluorocinnamic acid | google.com |

| Heck Coupling Reaction | 2,4-Difluoro-bromobenzene, Acrylic acid | Triphenylphosphinepalladium dichloride, Potassium carbonate | 2,4-Difluorocinnamic acid derivative | google.com |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The presence of a rigid carbon-carbon double bond in the acrylic acid side chain means that cinnamic acids, including their fluorinated analogues, can exist as two distinct geometric isomers: (E) and (Z). nih.gov The trans or (E)-isomer is generally the more stable and most commonly available form. nih.govnih.gov However, the synthesis and characterization of the (Z)-isomer are of significant interest for various applications, necessitating stereoselective synthetic strategies.

A practical example of stereoselective synthesis is demonstrated in the preparation of (E)- and (Z)-α,β-difluorourocanic acid, an imidazole-containing analogue of a di-substituted fluoro cinnamic acid. nih.gov The synthesis begins with a Horner-Emmons olefination, which can produce a mixture of isomers. Subsequent reaction steps, including reduction and dehydrobromination, lead to the formation of both (E) and (Z)-difluoropropenols, which are precursors to the final acid. nih.gov

The crucial step in working with these isomers is their separation and unambiguous identification. The distinct spatial arrangement of the substituents in (E) and (Z) isomers leads to significant differences in their spectroscopic properties. For α,β-difluoro analogues, 19F-NMR spectroscopy is a particularly powerful tool for assigning the double bond configuration. nih.govresearchgate.net A marked difference in the fluorine-fluorine coupling constant (JFF) is observed between the isomers. The (E)-isomer exhibits a significantly larger coupling constant (e.g., 126 Hz) compared to the (Z)-isomer (e.g., 21 Hz), allowing for definitive stereochemical assignment. nih.govresearchgate.net

The following table outlines the key aspects of the (E) and (Z) isomers of fluorinated cinnamic acids.

| Isomer | Common Name | Key Synthetic Feature | Primary Characterization Method | Distinguishing Spectroscopic Data | Reference |

| (E)-Isomer | trans | Often the major product in standard syntheses (e.g., Perkin, Heck). thepharmajournal.com | 19F-NMR Spectroscopy | Large F-F coupling constant (e.g., 126 Hz). nih.govresearchgate.net | nih.govresearchgate.netthepharmajournal.com |

| (Z)-Isomer | cis | Requires specific synthetic design or separation from (E)-isomer. nih.gov | 19F-NMR Spectroscopy | Small F-F coupling constant (e.g., 21 Hz). nih.govresearchgate.net | nih.govnih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of 3-Fluoro-5-methylcinnamic acid is expected to show distinct signals for the carboxylic acid proton, the vinylic protons of the propenoic acid chain, the aromatic protons, and the methyl group protons. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the vinylic protons. chemicalbook.com The fluorine atom influences the chemical shifts of nearby protons through space and through the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | - |

| Vinylic Proton (Ar-CH=) | ~7.6 | Doublet | ~16.0 |

| Vinylic Proton (=CH-COOH) | ~6.5 | Doublet | ~16.0 |

| Aromatic Protons (Ar-H) | 7.0 - 7.4 | Multiplet | Various |

| Methyl Protons (-CH₃) | ~2.4 | Singlet | - |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will display separate resonances for each unique carbon atom, including the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon. The large electronegativity of the fluorine atom causes a significant downfield shift for the carbon it is directly attached to (C3) and also induces through-bond C-F coupling, which can split the signal for C3 and other nearby carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~167 |

| Aromatic Carbon (-C -F) | ~162 (with C-F coupling) |

| Vinylic Carbon (Ar-C H=) | ~143 |

| Aromatic Carbon (-C -CH₃) | ~140 |

| Aromatic Carbons | 115 - 135 |

| Vinylic Carbon (=C H-COOH) | ~120 |

| Methyl Carbon (-C H₃) | ~21 |

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful tool for structural analysis. nih.gov The ¹⁹F nucleus (spin I = ½, 100% natural abundance) provides a distinct signal with a chemical shift that is highly sensitive to the local electronic environment. nih.gov This technique can unequivocally confirm the presence and position of the fluorine substituent on the aromatic ring. For aromatic fluorine compounds, the chemical shifts typically appear in a well-defined region of the spectrum, providing clear evidence for the fluoro-aromatic moiety. organicchemistrydata.orgucsb.edu The analysis can also reveal coupling between the fluorine nucleus and nearby protons or carbons, further aiding in the complete structural assignment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp peak typically appears around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching vibration. masterorganicchemistry.com The C=C stretching vibrations of the alkene and the aromatic ring are observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.info A distinct band corresponding to the C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C=O Stretch | Carbonyl (Carboxylic Acid) | 1680-1700 | Strong |

| C=C Stretch | Alkene | 1625-1645 | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-F Stretch | Fluoroaromatic | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₀H₉FO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass (180.0587 g/mol ).

Electron impact ionization typically causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint. For cinnamic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17), the loss of the entire carboxyl group (-COOH, M-45), and cleavage of the C-C bond adjacent to the ring. libretexts.orgyoutube.com The stability of the aromatic ring means that many of the observed fragments will retain this core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. shu.ac.uk The spectrum of this compound is dominated by strong absorption in the UV region due to π → π* electronic transitions. libretexts.org These transitions involve the electrons in the extended conjugated system formed by the aromatic ring, the alkene double bond, and the carbonyl group. researchgate.net The wavelength of maximum absorbance (λmax) for cinnamic acid is typically around 270-280 nm. researchgate.net The specific λmax for this compound will be influenced by the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Reaction Mechanisms and Organic Transformations

Photochemical Reaction Pathways

The photochemical reactivity of cinnamic acid and its derivatives is a well-documented area of study, involving transformations such as [2+2] cycloaddition reactions upon exposure to UV radiation. These reactions are highly dependent on the crystalline structure of the acid, a principle known as topochemistry.

Regioselectivity and Stereoselectivity in Photocycloaddition Reactions

The arrangement of molecules in the crystal lattice dictates the outcome of solid-state photochemical reactions. For cinnamic acid derivatives, different crystal packing arrangements, known as polymorphs (α, β, γ), lead to different cyclobutane (B1203170) products. The regioselectivity and stereoselectivity of the [2+2] photocycloaddition are thus predetermined by the intermolecular alignment in the solid state.

In a related compound, 3-fluoro-trans-cinnamic acid, two distinct polymorphs (β1 and β2) have been identified. researchgate.net Both of these forms are classified as β-type structures, which characteristically undergo a topochemical [2+2] photodimerization reaction upon UV irradiation. researchgate.net This reaction yields 3,3′-difluoro-β-truxinic acid with high selectivity. researchgate.net The formation of this specific stereoisomer is a direct consequence of the head-to-tail packing arrangement of the molecules in the β-type crystal lattice. The reaction's high stereoselectivity is controlled by the fixed orientation of the reactants within the crystal. nih.gov

Dimerization Mechanisms (e.g., Head-to-Head, Head-to-Tail)

The photodimerization of cinnamic acids can result in various cyclobutane stereoisomers. The specific products are determined by the alignment of the cinnamic acid molecules in the crystal.

α-type packing: Molecules are packed in a head-to-head (centrosymmetric) arrangement, leading to the formation of α-truxillic acid.

β-type packing: Molecules are arranged head-to-tail (translationally related), resulting in β-truxinic acid. nih.gov

γ-type packing: In this arrangement, the molecules are too far apart for a [2+2] cycloaddition to occur, and the compound is generally photostable.

For 3-fluoro-trans-cinnamic acid, both known polymorphs exhibit β-type packing. researchgate.net Consequently, upon UV irradiation, they exclusively form the head-to-tail dimer, 3,3′-difluoro-β-truxinic acid, in nearly quantitative yield. researchgate.net This high regioselectivity is explained by frontier orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of a ground-state molecule and the Lowest Singly Occupied Molecular Orbital (LSOMO) of an excited-state triplet molecule favors the formation of head-to-tail biradical intermediates. nih.gov

Interactive Table: Photodimerization Products of Cinnamic Acid Derivatives

| Crystal Packing Type | Molecular Alignment | Primary Product |

| α-type | Head-to-Head | α-truxillic acid |

| β-type | Head-to-Tail | β-truxinic acid |

| γ-type | N/A (molecules distant) | No reaction |

Isomerization Processes (e.g., Z/E Isomerization)

In addition to dimerization, cinnamic acids can undergo light-induced E/Z (trans/cis) isomerization around the carbon-carbon double bond, particularly in solution. scispace.com This process involves the absorption of a photon to promote the molecule to an excited state, where rotation around the double bond becomes possible. The molecule then relaxes back to the ground state as either the E or Z isomer. The ratio of isomers at the photostationary state depends on the excitation wavelength and the solvent.

For para-substituted cinnamic acids, it has been observed that the nature of the substituent (electron-donating or electron-withdrawing) influences the yield of the Z-isomer. scispace.com While specific studies on the E/Z photoisomerization of 3-fluoro-5-methylcinnamic acid are not detailed in the provided sources, the general principles suggest that it would undergo this transformation in solution upon irradiation with UV light. scispace.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations to produce esters, amides, and other derivatives.

Esterification Mechanisms (e.g., Fischer Esterification)

Fischer esterification is a classic acid-catalyzed reaction to convert a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

The mechanism involves several key steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.comyoutube.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

This process, summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is fully reversible. masterorganicchemistry.com

Amidation Mechanisms (e.g., using coupling reagents, mechanochemistry)

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in pharmaceutical chemistry. researchgate.net This transformation typically requires the activation of the carboxylic acid.

Using Coupling Reagents:

Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net These reagents are broadly categorized into phosphonium (B103445) and aminium (uronium) salts. sigmaaldrich.com

Mechanism: The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate in situ. This intermediate is then readily attacked by the amine to form the amide bond. researchgate.net

Common Reagents: Popular coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), as well as phosphonium salts like PyBOP and aminium salts like HBTU and HATU. sigmaaldrich.combeilstein-journals.org Additives such as HOBt or HOAt are often used to increase efficiency and suppress side reactions. sigmaaldrich.com

Interactive Table: Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Activating Species | Notes |

| Carbodiimides | EDC·HCl | O-acylisourea | Water-soluble byproduct. |

| Phosphonium Salts | PyBOP® | OBt ester | Non-toxic alternative to BOP. bachem.com |

| Aminium Salts | HATU | OAt ester | Highly efficient due to the reactivity of the HOAt leaving group. sigmaaldrich.com |

Mechanochemistry:

Mechanochemistry offers a solvent-free alternative for amide synthesis. chemrxiv.org This technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions. researchgate.net In some cases, simultaneous thermal activation is applied. chemrxiv.org

Mechanism: The direct mechanochemical condensation of a carboxylic acid and an amine can proceed without the need for activating agents or catalysts. chemrxiv.org The mechanical and thermal energy facilitates the dehydration reaction, directly forming the amide bond. This approach is noted for its high atom efficiency and sustainability. chemrxiv.org For instance, cinnamic acids have been converted to their corresponding amides using continuous flow mechanochemistry with coupling reagents like EDC·HCl, demonstrating the scalability of this method. beilstein-journals.org

Decarboxylation Pathways

The decarboxylation of cinnamic acids, which involves the removal of the carboxyl group, can be achieved through various methods, often requiring catalysts or specific reaction conditions. For α,β-unsaturated carboxylic acids like this compound, decarboxylation can lead to the formation of corresponding styrenes. While specific studies on the decarboxylation of this compound are not extensively documented, general principles of decarboxylative reactions of similar compounds can be applied.

Metal-catalyzed decarboxylation is a common strategy. For instance, copper-mediated decarboxylative fluoroalkylation reactions have been developed for α,β-unsaturated carboxylic acids, converting them into fluorinated species. nih.gov Similarly, iron-catalyzed decarboxylative trifluoromethylation of various (heteroaryl)cinnamic acids has been reported. nih.gov These methods, however, introduce new functional groups in place of the carboxylic acid, rather than simple removal.

Photocatalytic methods also offer pathways for the decarboxylation of α,β-unsaturated carboxylic acids, often leading to fluoroalkylation in the presence of appropriate reagents. scispace.com The generation of radicals from the carboxylic acid under visible light irradiation is a key step in these transformations. osaka-u.ac.jp

The electronic nature of the substituents on the aromatic ring can influence the ease of decarboxylation. The fluorine atom at the 3-position is an electron-withdrawing group, which can affect the stability of intermediates formed during the reaction. Conversely, the methyl group at the 5-position is an electron-donating group. The interplay of these substituents will modulate the reaction conditions required for efficient decarboxylation.

Table 1: General Methods for Decarboxylation of α,β-Unsaturated Carboxylic Acids

| Method | Reagents/Conditions | Outcome |

| Metal-mediated Decarboxylative Fluoroalkylation | CuF₂, Togni-type reagents | Stereoselective formation of E-vinyl trifluoromethanes |

| Iron-catalyzed Decarboxylative Trifluoromethylation | FeCl₃ | Trifluoromethylation of the double bond |

| Photocatalytic Decarboxylative Fluoroalkylation | Nickel-induced SET from α-CF₃ alkyl bromides | Fluoroalkylation |

Substitution and Addition Reaction Mechanisms on the Alkene Moiety

The alkene double bond in the cinnamic acid side chain is susceptible to addition reactions. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org

Electrophilic addition of hydrogen halides (HX) to the alkene would result in the formation of a more stable carbocation. The position of the carbocation, and therefore the regioselectivity of the addition, is influenced by the electronic effects of the aromatic ring. The rate of these addition reactions can be affected by the nature of the alkene; more substituted alkenes tend to react faster. libretexts.org

Halogenation, such as the addition of bromine (Br₂), is another characteristic reaction of alkenes. This reaction often proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. libretexts.org

The presence of both an electron-withdrawing fluorine and an electron-donating methyl group on the phenyl ring of this compound will influence the electron density of the alkene double bond, thereby affecting its reactivity towards electrophiles.

Table 2: Common Addition Reactions of Alkenes

| Reaction | Reagent | Key Intermediate | Stereochemistry |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Carbocation | Mixture of syn and anti |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Cyclic halonium ion | Anti-addition |

| Hydration | H₂O, acid catalyst | Carbocation | Mixture of syn and anti |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents determine the position of the incoming group.

For electrophilic aromatic substitution , the substituents on the ring direct the incoming electrophile to specific positions:

The fluoro group at position 3 is an electron-withdrawing group via induction but has lone pairs that can be donated through resonance. It is a deactivating group but is ortho-, para-directing.

The methyl group at position 5 is an electron-donating group through hyperconjugation, making it an activating group and ortho-, para-directing.

The cinnamic acid side chain is a deactivating group due to the electron-withdrawing nature of the carboxylic acid and the conjugated double bond. It is a meta-directing group.

Considering these directing effects, electrophilic substitution on this compound would be complex. The activating methyl group directs to positions 4 and 6 (ortho) and 2 (para). The deactivating but ortho-, para-directing fluoro group directs to positions 2 and 4 (ortho) and 6 (para). The strongly deactivating cinnamic acid group directs to positions 2 and 6. The combined effect would likely favor substitution at positions 2, 4, and 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

For nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing fluorine atom can make the ring susceptible to attack by strong nucleophiles, particularly at the carbon atom to which the fluorine is attached. nih.gov For an SNAr reaction to occur, there are typically strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the cinnamic acid group is para to the fluorine, which could facilitate nucleophilic substitution of the fluorine under appropriate conditions. nih.govnih.gov

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -F | 3 | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |

| -CH₃ | 5 | Inductively donating, Hyperconjugation | Activating | ortho, para |

| -CH=CH-COOH | 1 | Withdrawing | Deactivating | meta |

Computational and Theoretical Chemistry Investigations of 3 Fluoro 5 Methylcinnamic Acid

Computational and theoretical chemistry provide powerful tools for investigating the properties and potential interactions of molecules like 3-Fluoro-5-methylcinnamic acid at an atomic level. These in-silico methods offer insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental research.

Biochemical Interactions and Biological Activity Mechanisms in Vitro Studies

Enzymatic Inhibition and Modulation Studies

The introduction of halogen atoms and methyl groups to the cinnamic acid scaffold can significantly alter its interaction with enzymatic targets. However, specific data for 3-Fluoro-5-methylcinnamic acid remains largely uncharacterized in publicly available research.

Modulation of Lipase (B570770) Activity (e.g., Candida antarctica lipase type B)

There is no specific information available in the scientific literature regarding the modulation of lipase activity, including Candida antarctica lipase type B, by this compound.

Inhibition of Fungal Enzymes (e.g., CYP53A15)

Data on the inhibitory effects of this compound against fungal enzymes such as CYP53A15 are not present in the available research literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While various cinnamic acid derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, specific studies on this compound are absent. For context, studies on other derivatives have shown that hydroxylated forms, such as o-hydroxycinnamic acid and p-hydroxycinnamic acid, are the most potent inhibitors among a series of tested compounds, acting in a non-competitive manner nih.gov. However, no direct inhibitory data for the 3-fluoro-5-methyl substituted variant has been published.

Cholinesterase Inhibition

The potential for cinnamic acid derivatives to act as cholinesterase inhibitors has been explored, particularly in the context of developing treatments for Alzheimer's disease. Research into a series of fluorine or chlorine-substituted cinnamic acid derivatives revealed that the position of the halogen substituent significantly influences the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. This study focused on derivatives containing a tertiary amine side chain, which was found to be crucial for potent activity. The parent cinnamic acid compounds that lacked this tertiary amine group exhibited poor inhibitory activity against AChE nih.gov. Although this provides context on the importance of molecular structure for halogenated cinnamic acids, specific IC50 values or mechanistic details for this compound itself are not provided in the study nih.gov.

Antimicrobial Mechanisms of Action (In Vitro)

The antimicrobial properties of cinnamic acid and its derivatives are well-established, with activity varying based on the specific substitutions on the phenyl ring.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus, E. hirae, M. marinum, MRSA, MRCNS)

There is a lack of specific published data on the antibacterial activity of this compound against the specified bacterial strains. General studies on cinnamic acid derivatives have shown activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus nih.govmdpi.com. The efficacy is known to be dependent on the nature and position of substituents on the aromatic ring nih.gov. For example, unsubstituted cinnamic acid has shown inhibitory activity against E. coli and Methicillin-resistant S. aureus (MRSA) at concentrations of 1 mg/mL, while its activity against S. aureus was observed at 0.5 mg/mL cabidigitallibrary.org. However, without direct experimental testing of this compound, its specific antimicrobial spectrum and potency remain unknown.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biochemical interactions and biological activities of This compound corresponding to the requested outline.

Research and in vitro studies focusing on the antifungal, anti-biofilm, cell membrane interaction, quorum sensing interference, and antioxidant mechanisms of this particular compound are not present in the accessible literature. While studies exist for the broader class of cinnamic acids and other derivatives, providing insights into their general biological activities, this information does not specifically address this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided outline for this specific chemical compound. The creation of data tables and detailed research findings as requested is unachievable without the foundational scientific studies.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)

No in vitro studies detailing the antiproliferative and apoptotic mechanisms of this compound in cancer cell lines are available in the reviewed literature.

Induction of Apoptosis and Cell Cycle Arrest

There is no specific data on the ability of this compound or its dimer forms to induce apoptosis or cause cell cycle arrest in cancer cells.

Autophagy Modulation in Cellular Systems

No research findings were identified that describe the modulation of autophagy in cellular systems by this compound.

Biocide Potentiation Mechanisms (In Vitro)

There are no available in vitro studies that investigate or establish a biocide potentiation mechanism for this compound.

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution Position on Biological Activities

The position of a fluorine atom on the phenyl ring of a cinnamic acid derivative significantly modulates its biological activity. The high electronegativity and small size of fluorine can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

In various studies on fluorinated cinnamic acid derivatives, the location of the fluorine substituent has been shown to be a critical factor. For instance, in a series of cinnamic acid derivatives tested for anti-tubercular activity, a compound with a 4-fluoro (para) substitution on the phenyl ring exhibited the highest potency among the fluorinated analogues, with a reported IC₅₀ value of 0.36 µg/mL. nih.gov This suggests that substitution at the para-position may be favorable for this particular activity.

Conversely, another study investigating substituted cinnamic acids highlighted that the introduction of a fluorine group at the meta position could lead to a decrease in activity for certain biological targets. nih.gov The specific context of the biological assay is therefore crucial in determining the optimal substitution pattern. The electronic effects of the fluorine atom, whether electron-withdrawing or -donating, can influence the molecule's interaction with biological targets.

The following table summarizes the impact of fluorine substitution on the anti-tubercular activity of select cinnamic acid derivatives, illustrating the importance of its position.

| Compound | Substitution Pattern | IC₅₀ (µg/mL) |

| 1 | 4-Fluoro | 0.36 |

| 2 | Unspecified Fluoro | >30 |

Data sourced from a study on cinnamic acid derivatives and their anti-tubercular activity. nih.gov

Influence of Methyl Group Position and Stereochemistry

The position and stereochemistry of a methyl group on the cinnamic acid scaffold also play a significant role in determining biological efficacy. A methyl group can influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Research on various methyl-substituted cinnamic acid derivatives has demonstrated that the placement of the methyl group can either enhance or diminish biological activity depending on the specific target. For example, in one study, the introduction of a methyl group at certain positions led to a decrease in activity against a particular enzyme. nih.gov This suggests that the steric bulk of the methyl group might hinder the optimal binding of the compound to the active site of the target.

The stereochemistry of the double bond in the cinnamic acid backbone, being either cis or trans, is another critical factor. The trans isomer is generally more stable and is the more commonly studied form. However, in some cases, the cis isomer has been found to exhibit different or even more potent biological activity.

Role of Cinnamic Acid Scaffold Modifications (e.g., Amide, Ester, Acylsemicarbazide formation)

Modification of the carboxylic acid group of the cinnamic acid scaffold into amides, esters, or acylsemicarbazides is a common strategy to modulate the compound's physicochemical properties and biological activity. These modifications can impact the molecule's solubility, membrane permeability, and metabolic stability.

Amide Formation: The conversion of the carboxylic acid to an amide can introduce new hydrogen bonding opportunities and alter the electronic nature of the molecule. Studies on cinnamic acid amides have shown that these derivatives can exhibit a range of biological activities, including antimicrobial and anticancer effects. The nature of the amine used for the amidation can further fine-tune the biological profile of the resulting compound.

Ester Formation: Esterification of the carboxylic acid group is another widely used modification. Cinnamic acid esters often exhibit increased lipophilicity compared to the parent acid, which can enhance their ability to cross biological membranes. The biological activity of cinnamic acid esters has been demonstrated in various contexts, including as antimicrobial and anticancer agents. The choice of the alcohol used for esterification provides a handle to systematically vary the steric and electronic properties of the molecule.

The following table provides examples of how ester and amide formation can influence the antimicrobial activity of cinnamic acid derivatives.

| Compound Type | Modification | General Observation on Antimicrobial Activity |

| Cinnamic Acid Ester | Esterification of Carboxylic Acid | Often enhanced activity against bacteria. |

| Cinnamic Acid Amide | Amidation of Carboxylic Acid | Can exhibit potent and sometimes selective antimicrobial effects. |

Acylsemicarbazide Formation: The formation of acylsemicarbazides from the cinnamic acid scaffold introduces a more complex functional group that can engage in multiple hydrogen bonding interactions. This modification has been explored to generate derivatives with potential therapeutic applications.

Correlation Between Chemical Structure and Observed Biochemical Effects

For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antibacterial activity of some cinnamic acid derivatives. nih.gov In one study, compounds with electron-withdrawing substituents exhibited improved activity compared to those with electron-donating groups. nih.gov Specifically, a compound with a para-carboxylic acid group showed potent anti-TB activity. nih.gov

The following table illustrates the correlation between the electronic nature of substituents and the anti-tubercular activity of some cinnamic acid derivatives.

| Compound | Substituent Nature | IC₅₀ (µg/mL) |

| 3 | Electron-withdrawing (para-COOH) | 0.045 |

| 4 | Electron-withdrawing (unspecified) | 0.56 |

| 5 | Electron-donating | No significant activity |

Data sourced from a study on cinnamic acid derivatives and their anti-tubercular activity. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 3-Fluoro-5-methylcinnamic acid and its derivatives is paramount for enabling further research. While specific catalytic systems for this exact molecule are not extensively documented, research on analogous substituted cinnamic acids provides a clear roadmap for future development. The primary synthetic routes involve variations of condensation reactions, where the choice of catalyst is crucial for yield, purity, and environmental impact.

Future research will likely focus on optimizing and adapting established catalytic methods for the synthesis of this compound. Key areas of exploration include:

Knoevenagel Condensation: This reaction, which condenses an aldehyde with a compound containing an active methylene (B1212753) group, is a common method for synthesizing cinnamic acids. For instance, the synthesis of p-fluorocinnamic acid has been achieved using 1-butyl-3-methylimidazol-p-methylbenzenesulfonate as an ionic liquid medium and ammonium (B1175870) acetate (B1210297) as a catalyst, starting from p-fluorobenzaldehyde and malonic acid. google.com This approach, which offers high yields and the potential for catalyst recycling, could be readily adapted for 3-fluoro-5-methylbenzaldehyde (B64179).

Perkin Reaction: The reaction of p-fluorobenzaldehyde with propionic anhydride (B1165640) has been used to prepare p-fluoro-α-methylcinnamic acid, a precursor for certain pharmaceuticals. google.com This method could be applied to 3-fluoro-5-methylbenzaldehyde and acetic anhydride to yield this compound.

Heck Coupling: Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation and could be employed to construct the cinnamic acid backbone.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. Catalysts like DABCO, often supported on magnetic nanoparticles (Fe3O4) for easy recovery, have been used for the amidation of cinnamic acid. beilstein-journals.org Exploring such organocatalytic systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

The development of these catalytic systems will aim to improve reaction efficiency, reduce the need for harsh reagents, and allow for greater control over the stereochemistry (E/Z isomerism) of the double bond.

Rational Design of Derivatives for Targeted Biochemical Interactions

The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of new bioactive molecules. The fluorine atom can enhance binding affinity, improve metabolic stability, and alter pharmacokinetic properties, while the methyl group can provide steric bulk and influence molecular conformation. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net

Emerging research focuses on leveraging these properties to create derivatives with high potency and selectivity for specific biological targets:

Anticancer Agents: Research has shown that dimers of substituted cinnamic acids can be potent anticancer agents. A study focusing on a 3-fluoro cinnamic acid dimer found that it was highly effective against breast cancer cells, inducing both apoptosis (programmed cell death) and cell cycle arrest. mdpi.com This suggests that synthesizing dimers or other conjugates of this compound could be a promising strategy for developing new cancer therapeutics. Further derivatization, such as creating amides or esters, could enhance cytotoxicity against various tumor cell lines. mdpi.com

Antimicrobial Potentiators: Fluorinated cinnamic acids have been investigated for their ability to enhance the efficacy of existing biocides. For example, α-fluorocinnamic acid has been shown to potentiate the effect of lactic acid against bacteria like E. coli and S. aureus. nih.govmdpi.com This indicates a potential application for this compound derivatives in developing new antimicrobial formulations that could help combat antibiotic resistance.

Enzyme Inhibitors and Channel Modulators: The specific placement of the fluoro and methyl groups can be used to design inhibitors for specific enzymes. By modifying the carboxylic acid, alkene, or aromatic ring, derivatives can be tailored to fit into the active sites of targets like p38 MAP kinase or COX-2, which are involved in inflammatory responses. mdpi.com Furthermore, the 3-fluoro-5-methyl substitution pattern is found in molecules designed to target ion channels. For instance, 5-methyl-3-fluoro-4-aminopyridine shows a strong binding affinity for voltage-gated potassium (K+) channels. nih.gov This provides a strong rationale for designing derivatives of this compound to modulate the activity of various enzymes and ion channels implicated in disease.

The table below summarizes the potential biochemical applications based on studies of related fluorinated and methylated cinnamic acid derivatives.

| Derivative Type / Related Compound | Target / Application | Research Finding | Citation |

| 3-Fluoro cinnamic acid dimer | Breast Cancer Cells | Induced apoptosis and cell cycle arrest. | mdpi.com |

| α-Fluorocinnamic acid | Bacterial Pathogens (E. coli, S. aureus) | Potentiated the biocidal activity of lactic acid. | nih.govmdpi.com |

| 5-Methyl-3-fluoro-4-aminopyridine | Voltage-gated K+ channels | Exhibited comparable binding affinity to known K+ channel blockers. | nih.gov |

| General Cinnamic Acid Derivatives | p38 MAP kinase, COX-2 | Molecular docking studies showed high binding affinity, suggesting anti-inflammatory potential. | mdpi.com |

Advanced Computational Modeling for Mechanism Elucidation and Bioactivity Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, advanced computational modeling can provide deep insights into its properties and interactions, guiding experimental efforts.

Future research will heavily rely on the following computational approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Studies on various cinnamic acid derivatives have used docking to understand how different substituents on the aromatic ring influence their binding to enzymes like Candida antarctica lipase (B570770) type B. researchgate.netunife.it Such models can be used to screen virtual libraries of this compound derivatives against a wide array of biological targets, predicting their potential bioactivity and helping to prioritize which compounds to synthesize.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. This method has been employed to elucidate the reaction mechanism of the enzyme Fdc1 with α-methylcinnamic acid, providing a step-by-step understanding of the decarboxylation process. acs.org Similar DFT studies on this compound could reveal details about its reactivity, stability, and the mechanisms of its potential biological actions.

Physicochemical Property Prediction: Tools like CCSbase can predict properties such as the collision cross-section (CCS) of molecules, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu Predicting properties like lipophilicity (XlogP), pKa, and solubility for novel derivatives of this compound is crucial for designing molecules with drug-like characteristics.

Applications in Chemical Biology Tool Development and Probe Synthesis

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in cells and organisms. rsc.orgresearchgate.netchemicalprobes.org The presence of a fluorine atom in this compound makes it particularly suitable for development into a probe, as the ¹⁹F nucleus is an excellent reporter for NMR spectroscopy and can be substituted with the positron-emitting ¹⁸F isotope for Positron Emission Tomography (PET) imaging.

A key emerging direction is the development of imaging agents for neurological diseases. Research on the structurally related compound 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) provides a compelling blueprint. nih.gov Scientists have successfully synthesized its radiolabeled form, [¹⁸F]5Me3F4AP , and demonstrated its ability to cross the blood-brain barrier and target voltage-gated K+ channels. nih.gov These channels are important markers for demyelination, a key feature of diseases like multiple sclerosis. The study highlighted that the 5-methyl group could enhance metabolic stability compared to the non-methylated analogue. nih.gov

These findings strongly suggest that [¹⁸F]-labeled this compound or its derivatives could be developed as novel PET radioligands. Such probes could be designed to target specific enzymes or receptors in the brain, enabling non-invasive imaging of disease processes and evaluation of drug efficacy. The development of cell-permeable fluorescent probes, by attaching a fluorophore to the this compound scaffold, is another promising avenue for visualizing biological targets and processes within intact cells. rsc.org

Investigation of Supramolecular Assemblies and Material Science Applications (e.g., in nanocrystal ligands)

The fields of supramolecular chemistry and materials science offer exciting, non-biological applications for this compound. The ability of the molecule to self-assemble or interact with other materials in a controlled manner is key to these applications.

Ligands for Nanocrystals: Functionalized cinnamic acids have been shown to be effective ligands for passivating the surface of semiconductor nanocrystals, such as lead sulfide (B99878) (PbS). google.com The ligands play a crucial role in stabilizing the nanocrystals and tuning their electronic and optical properties. A patent has claimed the use of a wide variety of substituted cinnamic acids, including numerous fluoro- and methyl-substituted analogues, as exchangeable ligands on nanocrystal surfaces. google.com By binding to the nanocrystal core via its carboxylate group, this compound could be used to precisely modify the surface chemistry, influencing properties like work function and enhancing optical absorbance. The fluoro and methyl groups would be exposed outwards, modulating the interaction of the nanocrystal with its environment.

Supramolecular Photochemistry: Cinnamic acids are classic examples of molecules whose photoreactivity can be controlled by their arrangement in a supramolecular assembly. acs.org Within a host molecule like γ-cyclodextrin, the regioselectivity of the [2+2] photocycloaddition reaction of halo-substituted cinnamic esters can be directed. rsc.org Studies on fluoro-cinnamic acid esters have shown that weak interactions within the host-guest complex can dictate the reaction's outcome. rsc.org The specific substitution pattern of this compound could be exploited to control its packing in crystals or other assemblies, thereby directing solid-state reactions to produce specific, highly structured photodimers or polymers.

Crystal Engineering: The fluorine atom is known to play a significant role in crystal engineering, influencing molecular packing through weak interactions like C-H···F and F···F contacts. researchgate.net The interplay between the electron-withdrawing fluorine and the non-polar methyl group in this compound could be used to design and construct novel supramolecular architectures with desired material properties.

Q & A

Q. What synthetic methodologies are most effective for producing 3-Fluoro-5-methylcinnamic acid with high purity?

- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Fluorination : Introduce fluorine via electrophilic aromatic substitution or cross-coupling reactions (e.g., using Selectfluor™). (ii) Cinnamic Acid Formation : Employ a Knoevenagel condensation between 3-fluoro-5-methylbenzaldehyde and malonic acid under basic conditions. (iii) Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to achieve ≥98% purity . Optimization Tip: Monitor reaction efficiency via thin-layer chromatography (TLC) and adjust catalyst ratios (e.g., piperidine for condensation) to minimize byproducts.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Use NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for aryl-F) and / NMR for backbone analysis.

- IR Spectroscopy : Identify carboxyl (C=O stretch ~1700 cm) and C-F bonds (1100–1000 cm).

- UV-Vis : Measure in ethanol (expected range: 260–300 nm) to assess conjugation effects .

- DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted geometries and electronic profiles .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Storage : Store at -20°C in amber vials to prevent photodegradation. Lyophilized forms are stable for ≥5 years if sealed under inert gas .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-UV to detect hydrolytic or oxidative byproducts .

Q. Which analytical techniques are critical for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water for separation. Detect at 280 nm (similar to fluorinated benzoic acid derivatives) .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity (LOQ < 1 ng/mL). Calibrate with deuterated internal standards .

Q. How can researchers validate the regioselectivity of fluorine and methyl substituents in the cinnamic acid backbone?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.

- NOESY NMR : Detect spatial proximity between methyl protons and aromatic fluorine.

- Isotopic Labeling : Synthesize -labeled methyl groups to track regiochemical outcomes via -NMR .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)).

- Solvent Effects : Incorporate solvent polarity in computational models (e.g., PCM for ethanol) to improve agreement.

- Dynamic Effects : Consider tautomerism or conformational flexibility via molecular dynamics simulations .

Q. What mechanistic insights explain the acid-catalyzed degradation pathways of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to HCl (0.1–2 M) at 37°C and monitor via LC-MS. Major pathways include decarboxylation (yielding 3-fluoro-5-methylacetophenone) and defluorination.

- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate activation energy () and propose transition states .

Q. How can researchers design fluorescence-based assays using this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize amide or ester derivatives with fluorophores (e.g., anthracene) via HATU-mediated coupling.

- Solvatochromism : Measure emission shifts in solvents of varying polarity to assess microenvironment interactions (e.g., in hexane vs. DMSO) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .

Q. How does the fluorine substituent influence the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) isoforms. Compare with non-fluorinated analogs.

- Docking Studies : Use AutoDock Vina to model interactions between the fluorine atom and enzyme active sites (e.g., hydrogen bonding with Ser530 in COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.